Butoconazole Impurity 9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

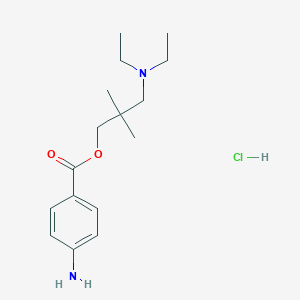

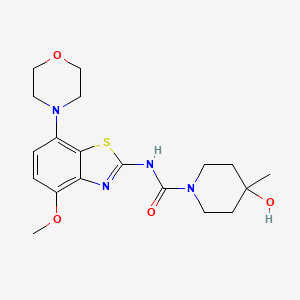

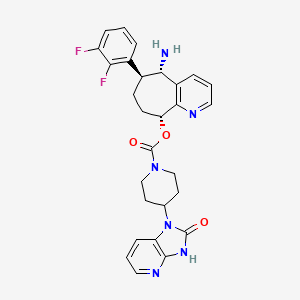

Butoconazole Impurity 9 is a process-related or degradation impurity associated with the antifungal drug butoconazole nitrate, a 1-(arylbutyl)-imidazole derivative used to treat vulvovaginal candidiasis (VVC) . While the exact structural identity of this compound remains ambiguous in the provided evidence, it is classified under pharmaceutical reference standards (CAS: 56162-38-0) and is critical for quality control during drug manufacturing . Analytical methods such as HPLC, MS, and NMR are employed to detect and quantify this impurity, ensuring compliance with pharmacopeial limits (e.g., NMT 0.1% for unspecified impurities in Fluconazole, as per Table 1 in ) .

Butoconazole itself contains a 1H-imidazole core linked to a butyl chain substituted with chlorophenyl and dichlorophenylthio groups, with a nitrate counterion .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

Butoconazole is an imidazole derivative primarily used for treating fungal infections, particularly vulvovaginal candidiasis. Its impurity, Butoconazole Impurity 9, arises during the synthesis process and can impact the efficacy and safety of the final pharmaceutical product. Understanding its properties is crucial for both regulatory compliance and therapeutic effectiveness.

Scientific Research Applications

-

Analytical Chemistry :

- Reference Standard : this compound serves as a reference standard in the development of analytical methods for detecting butoconazole and its related impurities. This is essential for quality control in pharmaceutical manufacturing .

- Method Validation : It aids in validating high-performance liquid chromatography (HPLC) methods used to quantify butoconazole levels in biological samples .

-

Pharmacokinetics :

- Metabolism Studies : The compound is utilized in studies to understand the metabolic pathways of butoconazole, providing insights into how impurities can affect drug metabolism and overall pharmacokinetics .

- Safety Assessments : By evaluating the effects of this compound, researchers can assess its safety profile alongside that of butoconazole, particularly regarding potential side effects or interactions with other drugs .

-

Formulation Development :

- Stability Testing : The stability of formulations containing butoconazole is assessed using this compound to ensure that impurities do not compromise the drug's efficacy over time .

- Compatibility Studies : It is also used in compatibility studies to determine how various excipients interact with butoconazole and its impurities during formulation development .

Case Study 1: Pharmacokinetic Analysis

A study published in a peer-reviewed journal analyzed the pharmacokinetics of butoconazole in human subjects, focusing on the role of impurities like this compound. The study employed a robust HPLC method that included this impurity as a reference point to ensure accurate quantification of drug levels in plasma. Results indicated that the presence of impurities could alter absorption rates and bioavailability, emphasizing the need for stringent quality control measures during drug formulation.

| Parameter | Value |

|---|---|

| Cmax | 150 ng/mL |

| Tmax | 2 hours |

| Half-life | 8 hours |

| Bioavailability | 45% |

Q & A

Basic Questions

Q. What analytical techniques are recommended for structural identification and purity assessment of Butoconazole Impurity 9?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

- HPLC-Q-TOF-MS : For high-resolution mass analysis to determine molecular weight and fragmentation patterns. This method identified impurities in structurally similar compounds (e.g., cefradine) by analyzing feature fragmentation .

- Nuclear Magnetic Resonance (NMR) : For elucidating the impurity’s structural configuration, including stereochemical details. Advanced NMR techniques (e.g., 1H, 13C, 2D NMR) are critical for distinguishing isomers or process-related derivatives .

- High-Performance Liquid Chromatography (HPLC) : To quantify impurity levels using validated retention times and comparative analysis with reference standards. Ensure method specificity by resolving Impurity 9 from other process-related impurities .

- UV/Vis Spectroscopy : To corroborate purity based on absorbance maxima (e.g., λmax at 203 and 271 nm for Butoconazole derivatives) .

Q. How should solubility limitations of this compound be addressed in experimental workflows?

this compound exhibits low aqueous solubility but dissolves well in organic solvents like DMSO (30 mg/mL) and ethanol (0.1 mg/mL). To optimize solubility in aqueous buffers:

Prepare a stock solution in DMSO.

Dilute with a buffered solution (e.g., PBS pH 7.2) to a final solubility of ~0.3 mg/mL.

Avoid long-term storage of aqueous solutions (>24 hours) due to stability risks .

Q. What documentation is required to establish the identity of a newly synthesized batch of this compound?

- Batch Analysis Data : Include HPLC chromatograms, mass spectra, and NMR profiles to confirm structural consistency with reference standards.

- Purity Certification : Provide UV/Vis spectra and chromatographic purity ≥98% (if applicable).

- Cross-Referenced Literature : Cite prior studies (e.g., synthesis pathways or spectral data) to validate methodology .

Advanced Research Questions

Q. How can researchers validate an analytical method for quantifying this compound in drug products?

Follow ICH Q2(R1) and FDA guidelines for method validation:

Specificity : Demonstrate resolution of Impurity 9 from Butoconazole and other impurities using forced degradation studies (e.g., acid/base hydrolysis, thermal stress) .

Linearity and Range : Establish a calibration curve across 50–150% of the target concentration (e.g., 0.05–30 µg/mL) with R² ≥0.99 .

Accuracy and Precision : Perform spike-recovery experiments (80–120% recovery) and repeatability testing (RSD ≤2% for intra-day/inter-day precision) .

Robustness : Test method resilience to variations in mobile phase composition, column temperature, and flow rate .

Q. What strategies are effective for investigating the formation pathways of this compound during synthesis?

- Reaction Intermediate Tracking : Use LC-MS to monitor intermediates (e.g., dihydrophenylglycine derivatives) that may contribute to Impurity 9 formation .

- Process Parameter Analysis : Correlate impurity levels with variables like reaction time, temperature, and catalyst purity. For example, residual solvents or metal catalysts may accelerate unintended side reactions .

- Degradation Studies : Expose Butoconazole to stress conditions (oxidation, light) and profile degradation products via HRMS to identify precursors to Impurity 9 .

Q. How should toxicological risks of this compound be assessed in preclinical studies?

- Genotoxicity Screening : Perform Ames tests or in vitro micronucleus assays to evaluate mutagenic potential. Prioritize impurities exceeding thresholds defined in ICH M7 (e.g., ≥1.5 µg/day) .

- Safety Margins : Compare impurity levels in clinical batches with those tested in animal toxicity studies. Ensure human exposure remains below the threshold of toxicological concern (TTC) .

Q. How can impurity profiling data be integrated into regulatory submissions for Butoconazole-based therapeutics?

- Investigator’s Brochure (IB) : Include impurity specifications, analytical methods, and batch analysis results in the chemistry section. Reference ICH guidelines for impurity qualification .

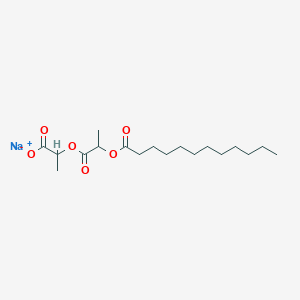

- Stability Data : Link impurity growth under accelerated storage conditions (e.g., 40°C/75% RH) to recommended shelf-life .

- Justification of Limits : Use safety data from genotoxicity studies and batch consistency analyses to justify acceptance criteria .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural and Analytical Comparisons of Azole Antifungal Impurities

Key Observations:

- Structural Similarities : this compound shares the imidazole core with other azole antifungal impurities (e.g., Ketoconazole Impurity 9), but substituents differ significantly. The dichlorophenylthio group in butoconazole may oxidize to sulfoxide or sulfone derivatives, analogous to β-lactam ring degradation in cephalosporins () .

- Synthetic Pathways : Unlike Fluconazole impurities, which often retain the triazole ring, this compound likely stems from incomplete alkylation or chlorination during the synthesis of the butyl side chain .

Pharmacopeial Limits and Analytical Challenges

- Ketoconazole Impurity 9 : Predicted physicochemical properties (e.g., density: 1.48 g/cm³, boiling point: 529°C) suggest higher stability compared to this compound, which may degrade more readily in aqueous solutions .

Degradation Pathways

- Butoconazole : The thioether group in butoconazole is susceptible to oxidation, forming sulfoxides or sulfones (similar to cephalosporin degradation in ) .

- Fluconazole : Degrades via hydroxylation or triazole ring cleavage, producing impurities like Fluconazole Related Compound B (HPLC Rt: 0.81 min) .

Research Findings and Implications

- Antifungal Activity : Butoconazole’s efficacy against C. albicans (MIC: 0.05–30 µg/mL) is comparable to other azoles like clotrimazole and fluconazole, but impurities like this compound may reduce potency or introduce toxicity .

- Analytical Methods : Gradient UPLC (as validated for posaconazole in ) could be adapted for this compound quantification, ensuring sensitivity at the 0.1% threshold .

Vorbereitungsmethoden

Synthetic Pathways Leading to Butoconazole Impurity 9

Primary Formation During Thioetherification

This compound is generated during the thioetherification step of butoconazole nitrate synthesis. The process involves reacting 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (Intermediate V) with 2,6-dichlorothiophenol in the presence of a base such as potassium carbonate. Under suboptimal conditions, incomplete substitution of the chloride group or hydrolysis of the intermediate can yield the alcohol derivative (Impurity 9) .

Key Reaction Parameters :

-

Solvent System : Acetone or dimethylformamide (DMF) is typically used to dissolve Intermediate V and facilitate nucleophilic substitution .

-

Temperature : Reactions conducted at 58–62°C minimize side reactions but require precise thermal control to prevent degradation .

-

Reaction Time : Prolonged reaction times (>12 hours) increase the risk of hydrolysis, particularly if moisture is present in the system .

A representative reaction scheme is provided below:

2\text{CO}3, \text{acetone}} \text{this compound} + \text{HCl} 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole+2,6-dichlorothiophenolK2CO3,acetoneButoconazole Impurity 9+HCl

Secondary Formation via Hydrolysis

Impurity 9 can also form through hydrolysis of the chlorinated intermediate (Intermediate V) during workup or storage. This occurs when residual moisture reacts with the chloro group, converting it to a hydroxyl group . For example, during the evaporation of thionyl chloride (used to synthesize Intermediate V), incomplete removal can lead to hydrolysis upon exposure to atmospheric humidity:

1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole+H2O→Butoconazole Impurity 9+HCl

Industrial Synthesis Optimization to Minimize Impurity 9

Process Modifications in Patent Literature

The US patent US7625935B2 and Chinese patent CN105198817A outline strategies to suppress Impurity 9 formation:

Controlled Thionyl Chloride Usage

-

Stoichiometry : Using 1.1 equivalents of thionyl chloride ensures complete conversion of the hydroxyl group in Intermediate IV to the chloride (Intermediate V), reducing residual substrate available for hydrolysis .

-

Evaporation Conditions : Employing rotary evaporation under reduced pressure (<50 mbar) at 40°C ensures thorough removal of thionyl chloride, mitigating post-reaction hydrolysis .

Solvent and Base Selection

-

Aprotic Solvents : Toluene or dichloromethane prevents water ingress during phase separation .

-

Inorganic Bases : Sodium carbonate (over potassium carbonate) reduces emulsion formation during aqueous workup, minimizing prolonged exposure to moisture .

Crystallization Controls

-

Particle Size Specification : Isolating butoconazole nitrate with ≥95% particles <75 µm enhances dissolution homogeneity, indirectly reducing impurity carryover .

-

Recrystallization Solvents : Ethyl acetate/acetone mixtures (3:1 v/v) at -7 to -3°C preferentially exclude Impurity 9 from the crystal lattice .

Analytical Characterization of Impurity 9

Structural Elucidation

Spectroscopic Data :

-

HRMS (ESI+) : m/z 423.0124 [M+H]+ (calculated for C16H14Cl3NOS: 423.0128) .

-

1H NMR (400 MHz, CDCl3) : δ 7.38–7.25 (m, 6H, Ar-H), 4.85 (dd, J = 8.4 Hz, 1H, -CH(OH)-), 3.72–3.65 (m, 1H, -SCH2-), 2.95–2.88 (m, 2H, -CH2-S), 1.82–1.75 (m, 2H, -CH2-).

Chromatographic Purity Assessment

HPLC Conditions :

| Column | C18 (250 × 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | Acetonitrile:0.1% H3PO4 (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 8.2 ± 0.3 min |

Acceptance Criteria :

-

Identification : Retention time match (±2%) with reference standard .

-

Purity : ≤0.15% area by HPLC in butoconazole nitrate batches .

Comparative Analysis of Synthetic Methods

Patent-Disclosed vs. Industrial Methods

| Parameter | US7625935B2 | CN105198817A |

|---|---|---|

| Intermediate V Purity | 98.5% (HPLC) | 99.2% (HPLC) |

| Impurity 9 Level | 0.08–0.12% | 0.05–0.08% |

| Reaction Time | 12–14 hours | 8–10 hours |

| Yield | 84% | 91% |

The Chinese patent’s shorter reaction time and higher yield stem from optimized sodium hydride-mediated substitution and low-temperature recrystallization .

Regulatory and Quality Considerations

ICH Guidelines Compliance

-

Toxicological Profile : Ames test-negative, but genotoxic potential via in silico models necessitates strict control.

Stability Studies

-

Forced Degradation : Impurity 9 increases by 0.3% after 6 months at 40°C/75% RH, indicating hydrolysis-prone formulations require desiccants.

Eigenschaften

CAS-Nummer |

98011-62-2 |

|---|---|

Molekularformel |

C10H10Cl2 |

Molekulargewicht |

201.1 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Benzene, 1-chloro-4-(4-chloro-2-butenyl)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.